molecular formula C25H20NO2P B11458877 2-hydroxy-N-(triphenyl-lambda~5~-phosphanylidene)benzamide

2-hydroxy-N-(triphenyl-lambda~5~-phosphanylidene)benzamide

Cat. No.: B11458877
M. Wt: 397.4 g/mol
InChI Key: FXVYPLDPIBEJGH-UHFFFAOYSA-N
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Description

2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE is a complex organic compound characterized by the presence of a triphenylphosphoranylidene group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE typically involves the reaction of triphenylphosphine with benzamide derivatives under specific conditions. One common method includes the use of a Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate, which is then further reacted with benzamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, utilizing optimized conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive phosphoranylidene group .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines .

Scientific Research Applications

2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE involves its reactivity as a phosphoranylidene compound. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical transformations, targeting various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-N-(TRIPHENYL-LAMBDA5-PHOSPHANYLIDENE)BENZAMIDE is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C25H20NO2P

Molecular Weight

397.4 g/mol

IUPAC Name

2-hydroxy-N-(triphenyl-λ5-phosphanylidene)benzamide

InChI

InChI=1S/C25H20NO2P/c27-24-19-11-10-18-23(24)25(28)26-29(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,27H

InChI Key

FXVYPLDPIBEJGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC(=O)C2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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